Indium oxide is primarily sourced from indium, a rare metal obtained as a byproduct of zinc refining. The compound is classified as a metal oxide and can exist in different forms, including cubic and rhombohedral structures. Its properties can vary significantly depending on the method of synthesis and the presence of dopants.
Indium oxide can be synthesized through several methods, each affecting the properties of the resulting nanoparticles:
Indium oxide primarily crystallizes in a cubic structure (cubic bixbyite) with space group . The lattice parameter for cubic indium oxide is approximately 10.1 Å. The molecular structure consists of indium ions coordinated with oxygen ions, where each indium ion is surrounded by six oxygen ions in an octahedral arrangement.
Indium oxide participates in various chemical reactions, particularly as an oxidizing agent or in catalytic processes:
These reactions highlight the compound's versatility in various chemical processes.
The mechanism of action for indium oxide in applications such as gas sensing involves its interaction with target gases (e.g., carbon dioxide or ammonia). When exposed to these gases, changes occur in the electrical conductivity of indium oxide due to surface adsorption phenomena:
Data from studies indicate that modifications such as doping with tin can enhance sensitivity and selectivity towards specific gases .
Relevant analyses include X-ray diffraction for crystallinity assessment and Fourier-transform infrared spectroscopy for functional group identification .
Indium oxide has numerous scientific and industrial applications:
The versatility of indium oxide continues to be explored across various fields, highlighting its importance in modern technology and materials science .
Solution-based methods offer cost-effective, scalable routes for synthesizing doped and undoped In₂O₃ nanomaterials with tunable properties. The sol-gel technique enables precise stoichiometric control through molecular-level mixing. Pure In₂O₃ nanoparticles are synthesized by precipitating indium hydroxide from indium nitrate hydrate (In(NO₃)₃) solution (0.4 M) using ammonia, followed by calcination at 500°C. This produces body-centered cubic (BCC) In₂O₃ nanoparticles with crystallite sizes of ~22 nm. Zinc doping introduces significant structural modifications: Incorporation of 2-6 at% Zn²⁺ reduces crystallite size from 22 nm (undoped) to 14 nm (6 at% Zn) due to lattice strain from ionic radius mismatch (Zn²⁺: 0.74 Å vs. In³⁺: 0.80 Å). This size reduction correlates with increased specific surface area, enhancing gas-sensing performance [3].
Alternative sol-gel approaches use indium acetate dissolved in diethylene glycol with nitric acid catalyst, followed by thermal treatment (180°C for 5 hours) and annealing (500°C for 1 hour) to produce nanocrystalline yellow powders [6].
Hydrothermal synthesis facilitates morphology control through solution chemistry manipulation. For NiO-In₂O₃ composites, hydrothermal treatment at 180°C for 12 hours enables nickel ion incorporation into the In₂O₃ lattice. This contrasts with impregnation methods that produce amorphous NiO nanoparticles on In₂O₃ surfaces. Hydrothermal composites exhibit smaller crystallite sizes (30-35 nm versus 60 nm for impregnated samples) and higher electrical resistance due to efficient charge carrier separation at heterojunctions. These structural differences significantly enhance hydrogen gas sensing response compared to impregnated composites [4].
Table 2: Solution-Processed In₂O₃ Nanomaterials and Properties
Synthesis Method | Dopant/Composite | Crystallite Size | Key Property Enhancement | Application Performance |
---|---|---|---|---|
Sol-gel (nitrate route) | Undoped | 22 nm | Bandgap: 3.6 eV | Baseline H₂S sensing |
Sol-gel (nitrate route) | 6 at% Zn | 14 nm | Reduced bandgap (3.55 eV) | 4.5x higher H₂S response vs. undoped |
Hydrothermal | 3 wt% NiO | 30-35 nm | Increased electrical resistance | 2x higher H₂ response vs. impregnated composites |
Impregnation | 3 wt% NiO | 60 nm | Moderate resistance increase | Baseline H₂ sensing |
Atomic layer deposition provides angstrom-level thickness control through self-limiting surface reactions, making it ideal for ultra-thin, conformal In₂O₃ films in nanoelectronics. The ALD process relies on sequential, saturative reactions between gaseous precursors and surface functional groups. Key process parameters include:
Although specific In₂O₃ ALD precursors aren't detailed in the search results, the method's significance in microelectronics is established for depositing dielectric oxides and conductive layers. Plasma-enhanced ALD (PE-ALD) expands process capabilities by utilizing reactive radicals, enabling low-temperature (<150°C) growth of crystalline films. This approach facilitates nitrogen incorporation for In₂O₃xNy films or defect engineering through oxygen vacancy control. The self-limiting growth mechanism ensures exceptional conformality on high-aspect-ratio nanostructures, outperforming conventional CVD methods [8].
Plasma-assisted techniques utilize reactive species to modify nucleation kinetics and defect structures, enabling precise control over In₂O₃ electronic properties. Nitrogen-plasma-assisted molecular beam epitaxy (PA-MBE) demonstrates how flux ratios determine growth modes and defect profiles. At Group III/V flux ratios <0.6, In₂O₃ grows as isolated nanocolumns. Near-stoichiometric conditions (III/V = 0.6-0.9) produce two-dimensional but nanoporous films with moderate dislocation densities. Metal-rich conditions (III/V = 1.1) yield continuous, low-porosity films but introduce threading dislocations (~10⁹ cm⁻²) that degrade photoluminescence efficiency despite improving electrical conductivity [9].
Hydrogen-induced defect engineering critically modifies In₂O₃ catalytic performance. During CO₂ hydrogenation, H₂ exposure creates oxygen vacancies (VO) and hydroxylated surfaces. In-situ studies reveal:
Density functional theory (DFT) calculations confirm that oxygen-deficient surfaces enhance CO₂ conversion rates but favor CO production over methanol. Surfaces with ~25% VO coverage exhibit optimal balance between activity and methanol selectivity [7].
Table 3: Plasma and Reactive Environment Effects on In₂O₃ Properties
Growth/Processing Method | Key Parameters | Structural Features | Electronic/Optical Effects |
---|---|---|---|
Nitrogen PA-MBE | III/V ratio: <0.6 | 3D nanocolumns | High carrier concentration (5×10¹⁸ cm⁻³) |
Nitrogen PA-MBE | III/V ratio: 0.6-0.9 | 2D nanoporous layers | Dislocation-mediated PL quenching |
Nitrogen PA-MBE | III/V ratio: ~1.1 | Continuous films | IR absorption edge at 1.65 μm |
H₂ plasma treatment | 10-20 hour induction | Oxygen vacancies & surface hydroxylation | Enhanced CO₂ conversion; reduced CH₃OH selectivity |
Plasma-enhanced ALD | Low-temperature radicals | Ultra-thin conformal films | Substrate-dependent conductivity |
Plasma-enhanced chemical vapor deposition (PE-CVD) of In₂O₃-Ga₂O₃ composites creates bipolar charge transport channels. Segregated δ-Ga₂O₃ regions act as charge generation centers under UV illumination, while the In₂O₃ matrix facilitates carrier transport. This synergistic effect produces extraordinary photoresponse: external quantum efficiency reaches 380,000% and responsivity hits 660 A/W at 214 nm under 1 kV/cm bias field. The photogain mechanism involves impact ionization within oxygen-deficient (InxGa1-x)2O2.4 interfacial regions [2].
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